molecular formula C5H7IN2 B1376813 3-iodo-1,5-dimethyl-1H-pyrazole CAS No. 1354706-38-9

3-iodo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1376813
CAS No.: 1354706-38-9
M. Wt: 222.03 g/mol
InChI Key: HTGYBABURKWGBS-UHFFFAOYSA-N
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Description

“3-iodo-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C5H7IN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional methods with a 6-311+G** basis set . The vibrational frequencies can be calculated and compared with experimental FTIR and FT-Raman spectra .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 3,5-dimethyl-1H-pyrazole can react with Chromium (VI) oxide to oxidize primary and secondary alcohols to carbonyl compounds .

Scientific Research Applications

Palladium(II) Complexes

3,5-Dimethyl-4-iodopyrazole, a closely related compound to 3-iodo-1,5-dimethyl-1H-pyrazole, has been utilized in the synthesis of palladium(II) complexes. These complexes have shown potential in in vitro cytotoxicity against cancer cell lines, highlighting their potential in cancer research and treatment (Barra et al., 2011).

Oligomeric Compounds

The reaction of 1,1′-methylenebis(3,5-dimethyl-1H-pyrazole) with iodine leads to 4,4′-diiodo derivatives, which can further undergo polycondensation to form oligomeric compounds. These oligomers have potential applications in materials science and polymer research (Potapov et al., 2006).

Structural Analysis and Characterization

The structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, have been analyzed using various spectroscopic methods. Such studies are crucial for understanding the properties and potential applications of pyrazole derivatives in various fields of chemistry (Ding Dong-ge, 2009).

Analytical Reagents and Dyes

Pyrazole derivatives, including those similar to this compound, are valuable as analytical reagents, dyes, and medicinal substances. They are particularly useful in the synthesis of organometallic coordination polymers due to their chelating abilities (Babadeev & Stroganova, 2020).

Bifunctional Pyrazole-Phosphonic Acid Ligands

Bifunctional compounds like 3,5-dimethyl-4-(4-phosphonophenyl)-1H-pyrazole have been synthesized for potential applications in coordination chemistry and catalysis. These compounds exhibit interesting properties due to their hybrid structure (Nateghi & Janiak, 2019).

Catalytic Activities in Organic Synthesis

Pyrazole derivatives, including 3,5-dimethyl variants, play a significant role in catalytic activities for organic synthesis. They have been studied in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions, demonstrating their utility in complex organic reactions (Han et al., 2009).

Corrosion Inhibition

Compounds like 3,5-dimethyl-1H-pyrazole have been studied for their potential as corrosion inhibitors, particularly in steel. Such research is significant for industrial applications, especially in maintaining the longevity of metal structures and machinery (Bouklah et al., 2005).

Electrochemical Synthesis of Heterocyclic Compounds

Electrochemically catalyzed reactions involving pyrazole derivatives have been explored for the synthesis of new heterocyclic compounds. This method offers environmentally friendly and efficient pathways for producing complex organic molecules (Zandi et al., 2021).

Safety and Hazards

As with all chemicals, “3-iodo-1,5-dimethyl-1H-pyrazole” should be handled with care. It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment. It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Pyrazoles, including “3-iodo-1,5-dimethyl-1H-pyrazole”, continue to be a focus of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methodologies, expanding the structural diversity of pyrazole derivatives, and exploring their biological activities .

Biochemical Analysis

Biochemical Properties

3-iodo-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as kinases and phosphatases, influencing their activity through binding interactions. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with regulatory proteins, influencing their ability to modulate gene expression. The binding of this compound to these biomolecules can lead to conformational changes, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the degradation of this compound, reducing its efficacy in biochemical assays. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and proliferation after extended exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Careful dosage optimization is crucial for achieving desired outcomes in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter metabolite levels and overall cellular energy balance. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .

Properties

IUPAC Name

3-iodo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYBABURKWGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-38-9
Record name 3-iodo-1,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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